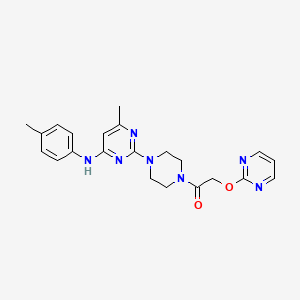
(2-Ethoxypyridin-3-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Ethoxypyridin-3-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone” is a complex organic compound that contains several functional groups and heterocyclic rings, including a pyridine ring, an oxadiazole ring, and a pyrrolidine ring. These types of compounds are often studied for their potential biological activities .
Wissenschaftliche Forschungsanwendungen
Role in Crystal Packing and Non-covalent Interactions
A study on the crystal packing of 1,2,4-oxadiazole derivatives, which share structural similarities with the compound , highlighted the significance of non-covalent interactions in their supramolecular architectures. These compounds, characterized using single crystal X-ray diffraction, revealed the stabilization of molecular conformations through lone pair (lp)-π interactions and halogen bonds. This research provides insights into how such interactions contribute to the overall stability of the crystal lattice, which could be relevant for understanding the behavior of (2-Ethoxypyridin-3-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone in solid-state forms (Sharma et al., 2019).
Insights into Anticancer Activities
Another study on naphthyridine derivatives, which are structurally related to the compound in focus, demonstrated their potential in cancer therapy. Specifically, a novel compound was shown to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma cells. This dual mode of action, mediated through the regulation of death receptors and scaffold proteins, underscores the therapeutic potential of similar compounds in treating melanoma (Kong et al., 2018).
Antimicrobial Applications
Research on 8-ethoxycoumarin derivatives, which share a functional group with the compound , explored their antimicrobial activities. The synthesis of new derivatives and their subsequent evaluation against various microbial strains revealed significant antimicrobial properties. This suggests that (2-Ethoxypyridin-3-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone might also possess antimicrobial capabilities, warranting further investigation (Mohamed et al., 2012).
Potential in Drug Development
A study on benzofuran derivatives, which are structurally related, identified compounds with potent anti-tumor properties. These findings highlight the potential of such compounds, including (2-Ethoxypyridin-3-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone, in the development of new anticancer drugs. The research emphasizes the importance of structural modifications in enhancing biological activity and therapeutic efficacy (Hayakawa et al., 2004).
Wirkmechanismus
Eigenschaften
IUPAC Name |
(2-ethoxypyridin-3-yl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-3-27-19-16(10-7-11-22-19)21(26)25-12-17(15-8-5-4-6-9-15)18(13-25)20-23-14(2)24-28-20/h4-11,17-18H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJPFTQNRAGYLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)N2CC(C(C2)C3=NC(=NO3)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethoxypyridin-3-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2999880.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2999883.png)

![N-(2,6-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2999886.png)


![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B2999890.png)

![(3Z)-5-fluoro-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2999894.png)

![N-(5-chloro-2-methoxyphenyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2999897.png)